molecular formula C11H4Cl2F3NO B13657138 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride

Cat. No.: B13657138
M. Wt: 294.05 g/mol
InChI Key: PFMKKYHJFDKTOK-UHFFFAOYSA-N
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Description

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride is a chemical compound with the molecular formula C11H4Cl2F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride typically involves the chlorination of 4-Chloro-7-(trifluoromethyl)quinoline. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 4-Chloro-7-(trifluoromethyl)quinoline

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux

The reaction yields this compound as the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The compound can be reduced to form different quinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can yield a quinoline oxide.

Scientific Research Applications

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of pharmaceutical compounds and drug discovery.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride can be compared with other similar compounds, such as:

    4-Chloro-7-(trifluoromethyl)quinoline: This compound lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.

    4-Chloro-7-fluoroquinoline: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different chemical properties.

    4-Chloro-6-methylquinoline: This compound has a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its trifluoromethyl and carbonyl chloride groups, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C11H4Cl2F3NO

Molecular Weight

294.05 g/mol

IUPAC Name

4-chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride

InChI

InChI=1S/C11H4Cl2F3NO/c12-9-6-2-1-5(11(14,15)16)3-8(6)17-4-7(9)10(13)18/h1-4H

InChI Key

PFMKKYHJFDKTOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)Cl)Cl

Origin of Product

United States

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